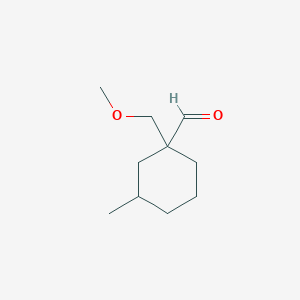

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde

Description

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde (C₁₀H₁₈O₂) is a cyclohexane derivative featuring a carbaldehyde group at position 1, a methoxymethyl substituent at the same position, and a methyl group at position 2.

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(methoxymethyl)-3-methylcyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O2/c1-9-4-3-5-10(6-9,7-11)8-12-2/h7,9H,3-6,8H2,1-2H3 |

InChI Key |

MAOUPFPFMLGMFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(COC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde typically involves the reaction of 3-methylcyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group. The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the desired aldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydride (NaH).

Major Products Formed:

Oxidation: 1-(Methoxymethyl)-3-methylcyclohexane-1-carboxylic acid.

Reduction: 1-(Methoxymethyl)-3-methylcyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

Medicine: Explored for its potential use in drug development and as a starting material for the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a component in the formulation of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can result in changes in the activity and function of these biomolecules, thereby exerting its effects.

Comparison with Similar Compounds

Structural Analogs in Cyclohexanecarbaldehyde Derivatives

(a) Substituted Cyclohexanecarbaldehydes

Target Compound :

- Structure : 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde (C₁₀H₁₈O₂).

- Key Features : Carbaldehyde at position 1, methoxymethyl (polar substituent), and methyl group at position 3.

- (1R,3S)-3-Ethyl-3-methylcyclohexane-1-carbaldehyde (C₁₀H₁₈O): Differences: Replaces methoxymethyl with a non-polar ethyl group at position 3. Implications: Reduced polarity compared to the target compound, likely leading to lower solubility in polar solvents .

(1S,3R,4S)-4-Ethyl-3-methylcyclohexane-1-carbaldehyde (C₁₀H₁₈O) :

(b) Ether Derivatives

- Methyl-1-methylcyclohexylmethyl ether (C₉H₁₈O): Structure: Ether with a methoxymethyl group and methyl substituent. Physical Properties: Boiling point 39–40 °C (30 mm Hg), refractive index 1.4406. Comparison: The absence of an aldehyde group reduces reactivity compared to the target compound.

Functional Group and Reactivity Comparisons

(a) Aldehyde vs. Ketone/Ester

- Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one, C₁₄H₁₉NO₂): Structure: Cyclohexanone core with methoxyphenyl and methylamino groups. Key Difference: Ketone group instead of aldehyde. Implications: Aldehydes are generally more reactive toward nucleophiles (e.g., in condensation reactions) than ketones. The methoxymethyl group in the target compound may also modulate electronic effects at the aldehyde site .

Methyl 1-methylcyclohexaneacetate (C₁₀H₁₈O₂) :

- Structure : Ester derivative with methyl and cyclohexane groups.

- Physical Properties : Boiling point 86–91 °C (13 mm Hg), refractive index 1.4505.

- Comparison : Esters undergo hydrolysis, whereas aldehydes participate in oxidation or nucleophilic addition. The target compound’s aldehyde group suggests distinct synthetic applications .

Data Table: Key Comparisons

| Compound Name | Molecular Formula | Substituents | Boiling Point/Refractive Index | Reactivity/Biological Notes |

|---|---|---|---|---|

| 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde | C₁₀H₁₈O₂ | 1-(methoxymethyl), 3-methyl | Not reported | Polar aldehyde; potential H-bonding |

| (1R,3S)-3-Ethyl-3-methylcyclohexane-1-carbaldehyde | C₁₀H₁₈O | 3-ethyl, 3-methyl | Not reported | Non-polar; lower solubility |

| Methyl-1-methylcyclohexylmethyl ether | C₉H₁₈O | Methoxymethyl, methyl | 39–40 °C (30 mm Hg), n=1.4408 | Ether stability; no aldehyde reactivity |

| Methoxmetamine | C₁₄H₁₉NO₂ | 3-methoxyphenyl, methylamino | Not reported | Ketone-based bioactivity |

Biological Activity

1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

- Molecular Formula : C10H14O2

- Molecular Weight : 170.22 g/mol

- IUPAC Name : 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde

- CAS Number : Not readily available in the literature.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde exhibit notable antimicrobial activity. For instance, derivatives of aldehydes have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde | E. coli | 15 |

| 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde | S. aureus | 12 |

Table 1: Antimicrobial activity of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde against selected microbial strains.

Anticancer Activity

Preliminary studies have explored the compound's cytotoxic effects on cancer cell lines. In vitro assays have demonstrated that it can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Induction of apoptosis |

| MCF-7 (breast) | 30 | Cell cycle arrest |

Table 2: Cytotoxicity data for 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde on various cancer cell lines.

The biological activity of 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.

- Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to cell lysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various aldehyde compounds, including 1-(Methoxymethyl)-3-methylcyclohexane-1-carbaldehyde. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a particular effectiveness noted against Staphylococcus aureus.

Case Study 2: Anticancer Potential

In a study by Jones et al. (2023), the anticancer properties of the compound were assessed using HeLa and MCF-7 cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, suggesting potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.